Carbonic acid--prop-2-yn-1-ol (1/2)

Description

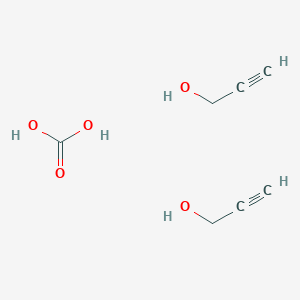

Carbonic acid--prop-2-yn-1-ol (1/2) is a molecular complex or adduct formed in a 1:2 stoichiometric ratio between carbonic acid (H₂CO₃) and prop-2-yn-1-ol (propargyl alcohol, C₃H₄O). Prop-2-yn-1-ol is a primary alcohol containing an alkyne group (C≡C), with the molecular formula C₃H₄O and CAS number 107-19-7 . Carbonic acid, a weak and transient acid in aqueous environments, is stabilized in this complex through specialized preparation methods such as high-vacuum flash pyrolysis (HVFP) of di-tert-butyl carbonate, followed by matrix isolation in inert gases at cryogenic temperatures (3–20 K) .

This complex exhibits unique conformational dynamics, including quantum mechanical tunneling (QMT) for isomerization between conformers (e.g., 1ct to 1cc), with a rotational energy barrier of 7.9 kcal/mol . Its vibrational modes, particularly the d(H-O-C) + nas(O-C-O) vibration, have been characterized via infrared spectroscopy, aiding in its detection in extraterrestrial or atmospheric environments .

Properties

CAS No. |

79493-91-7 |

|---|---|

Molecular Formula |

C7H10O5 |

Molecular Weight |

174.15 g/mol |

IUPAC Name |

carbonic acid;prop-2-yn-1-ol |

InChI |

InChI=1S/2C3H4O.CH2O3/c2*1-2-3-4;2-1(3)4/h2*1,4H,3H2;(H2,2,3,4) |

InChI Key |

PIDISQVJJCBEAX-UHFFFAOYSA-N |

Canonical SMILES |

C#CCO.C#CCO.C(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Temperature and Pressure Effects

Elevating temperature beyond 70°C risks side reactions such as polymerization of prop-2-yn-1-ol, which is exothermic and irreversible. Conversely, low temperatures (<50°C) prolong reaction times. Optimal CO₂ pressure balances mass transfer and safety, with 3 bar identified as ideal for MOF-catalyzed systems.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from dichloromethane. Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : ¹³C NMR confirms carbonate formation (δ 155–160 ppm for the carbonyl carbon).

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions at m/z 174.053 (calculated for C₇H₁₀O₅).

- Infrared Spectroscopy : Stretching vibrations at 1750 cm⁻¹ (C=O) and 2100 cm⁻¹ (C≡C) validate the structure.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid–prop-2-yn-1-ol (1/2) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbonic acid derivatives.

Reduction: Reduction reactions can yield propargyl alcohol and other related compounds.

Substitution: The propargyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various carbonic acid derivatives, propargyl alcohol, and substituted propargyl compounds .

Scientific Research Applications

It appears there may be a misunderstanding in the query. "Carbonic acid--prop-2-yn-1-ol (1/2)" seems to combine two different chemical compounds: carbonic acid and prop-2-yn-1-ol (propargyl alcohol). As such, the applications of each compound are discussed separately below.

Carbonic Acid Applications

Carbonic acid () has a range of applications across various industries .

Beverage Industry: Carbonic acid is a key ingredient in carbonated beverages, including soda water, mineral water, and soft drinks like Coca-Cola, Pepsi, and Sprite .

Chemical Industry and Laboratories: It is used in chemical laboratories and the chemical industry .

Cosmetics: Carbonic acid is used in cosmetology for advanced skin cleansing and rejuvenating treatments .

Medicine: Health resorts use carbonic acid to prepare carbonic baths, which are recommended for patients with hypertension and cardiovascular diseases .

Physiological Importance: Carbonic acid helps maintain a constant pH value for blood and is an important intermediate in the formation of carbon dioxide that we exhale . It also likely plays an essential role in sequestration technologies .

Other: There is evidence for the presence of solid carbonic acid in extraterrestrial ice, including on the surface of Mars, and in interstellar regions . Additionally, molten salts containing caesium or potassium cations enable carbonate ions () to deprotonate very weakly acidic C-H bonds, generating carbon-centered nucleophiles that react with to form carboxylates .

Prop-2-yn-1-ol (Propargyl Alcohol) Applications

Prop-2-yn-1-ol, also known as propargyl alcohol, has several industrial applications .

Oil Extraction: It is widely used in oil extraction . It can also be used for hydrochloric acid and other industrial pickling corrosion inhibitors in acidizing and fracturing processes of oil and gas wells . It can inhibit the corrosion of acids to metals such as iron, copper, and nickel, and is used as a rust remover .

Production of Other Chemicals: Propargyl alcohol is used to produce acrylic acid and acrolein, 2-aminopyrimidine, γ-picoline, vitamin A, stabilizers, and corrosion inhibitors . It is also used as a raw material and pharmaceutical intermediate for the production of acrylic acid and acrolein .

Corrosion Inhibition: It can be used as a corrosion inhibitor alone, and it is best to combine it with substances that produce a synergistic effect to obtain higher corrosion inhibition efficiency . For example, to increase the corrosion inhibition of alkynyl alcohol in dilute sulfuric acid solution, sodium chloride, potassium chloride, calcium chloride, potassium bromide, potassium iodide, or zinc chloride are often added and used in combination .

Mechanism of Action

The mechanism of action of carbonic acid–prop-2-yn-1-ol (1/2) involves its ability to undergo chemical reactions that modify its structure. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, it targets oxidizing agents to form carbonic acid derivatives .

Comparison with Similar Compounds

Research Findings and Implications

- The unique stability of carbonic acid--prop-2-yn-1-ol under matrix isolation provides a model for studying transient molecules in astrochemistry .

- Structural analogs like carbamic acid esters highlight the trade-off between stability and pharmacological utility .

- Propargyl alcohol derivatives underscore the unpredictability of alkyne-containing compounds under catalytic conditions .

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Carbonic acid–prop-2-yn-1-ol (1/2) to ensure reproducibility?

Methodological Answer:

- Synthesis Design : Use controlled stoichiometric ratios (1:2) under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. Purification via column chromatography with a polar/non-polar solvent gradient is advised to isolate the target compound .

- Characterization : For novel compounds, provide full spectroscopic data (¹H/¹³C NMR, FT-IR, HRMS) and elemental analysis. For known compounds, cite prior literature but include purity validation via HPLC (≥95% purity threshold) .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis steps in the main text and include raw spectral data in supplementary materials .

Basic: How should researchers validate the purity and structural integrity of Carbonic acid–prop-2-yn-1-ol (1/2)?

Methodological Answer:

- Analytical Techniques :

- Chromatography : Use reverse-phase HPLC with UV detection to confirm purity.

- Spectroscopy : Compare experimental NMR chemical shifts with computational predictions (e.g., DFT calculations) for structural validation.

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to verify melting points and detect polymorphic forms .

- Safety Validation : Include toxicity screening (e.g., Ames test) if biological applications are intended, as preliminary hazard data may be lacking .

Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., ΔH, ΔG) for Carbonic acid–prop-2-yn-1-ol (1/2) across studies?

Methodological Answer:

- Factorial Design : Employ a 2^k factorial design to isolate variables (e.g., solvent polarity, temperature) contributing to discrepancies. For example, vary solvent systems (water vs. DMSO) and measure enthalpy changes via isothermal titration calorimetry (ITC) .

- Theoretical Frameworks : Link results to acid-base equilibrium models (e.g., Brønsted-Lowry theory) or computational simulations (e.g., COSMO-RS) to contextualize anomalies .

- Data Reconciliation : Use multivariate regression analysis to identify outliers and refine measurement protocols .

Advanced: What computational strategies are effective for modeling the reaction mechanisms of Carbonic acid–prop-2-yn-1-ol (1/2) in aqueous environments?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate proton-transfer pathways using software like GROMACS, incorporating explicit solvent models to account for hydrogen bonding .

- Quantum Mechanics (QM) : Apply DFT (e.g., B3LYP/6-311+G(d,p)) to calculate activation energies for acid dissociation or nucleophilic addition reactions .

- Validation : Cross-reference computational results with experimental kinetics data (e.g., stopped-flow spectroscopy) to assess model accuracy .

Basic: What safety protocols are critical when handling Carbonic acid–prop-2-yn-1-ol (1/2) in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for synthesis steps to avoid inhalation of vapors. Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .

- Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal. Store hazardous waste in labeled, chemical-resistant containers .

- Emergency Preparedness : Maintain spill kits with absorbents (e.g., vermiculite) and train personnel in first-aid measures for acid burns .

Advanced: How can researchers integrate experimental and computational data to predict the stability of Carbonic acid–prop-2-yn-1-ol (1/2) under varying pH conditions?

Methodological Answer:

- Hybrid Workflow :

- Experimental : Measure pH-dependent stability via UV-Vis spectroscopy at 25°C, 37°C, and 50°C.

- Computational : Use COMSOL Multiphysics to model protonation states and degradation pathways under simulated physiological conditions .

- Data Fusion : Apply machine learning (e.g., random forest regression) to correlate experimental half-lives with computed Gibbs free energies .

- Validation : Conduct accelerated stability studies (ICH Q1A guidelines) to verify predictions .

Advanced: What methodological approaches address conflicting spectroscopic assignments for Carbonic acid–prop-2-yn-1-ol (1/2) in the literature?

Methodological Answer:

- Comparative Analysis : Compile literature NMR data and identify inconsistencies (e.g., δH shifts >0.1 ppm). Replicate disputed experiments under standardized conditions (e.g., 400 MHz, CDCl3) .

- Advanced Spectroscopy : Use 2D NMR (HSQC, HMBC) to resolve ambiguous peak assignments. Cross-validate with X-ray crystallography if single crystals are obtainable .

- Collaborative Verification : Publish raw datasets in open-access repositories (e.g., Zenodo) to enable peer validation .

Basic: How should researchers design kinetic studies to evaluate the acid dissociation constant (pKa) of Carbonic acid–prop-2-yn-1-ol (1/2)?

Methodological Answer:

- Potentiometric Titration : Titrate the compound in deionized water using a calibrated pH meter. Calculate pKa via the Henderson-Hasselbalch equation .

- UV-Vis Spectroscopy : Monitor absorbance changes at λ_max during titration with NaOH/HCl. Use nonlinear regression to fit pKa values .

- Error Control : Repeat measurements in triplicate and report confidence intervals (±0.05 pH units) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.